2-Methyl-DL-tryptophan

Übersicht

Beschreibung

2-Methyl-DL-tryptophan is a synthetic derivative of tryptophan, an essential amino acid. This compound is known for its role as an immunomodulator and has been studied for its potential therapeutic applications, particularly in cancer treatment. It is a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in the regulation of immune responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-DL-tryptophan typically involves the functionalization of the tryptophan molecule. One common method includes the direct C7 functionalization of tryptophan using specific reagents and catalysts . Another approach involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and other reagents to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-DL-tryptophan undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the indole ring.

Substitution: Electrophilic substitution reactions are common, particularly at the 3-position of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield various substituted indoles .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Methyl-DL-tryptophan serves as a critical building block in the synthesis of novel pharmaceuticals. Its structural resemblance to serotonin allows researchers to explore its potential in developing antidepressants and anxiolytics . The compound's ability to modulate serotonin pathways makes it a candidate for addressing mood disorders and anxiety-related conditions .

Neuroscience Research

In neuroscience, this compound is utilized to investigate neurotransmitter pathways. Studies have shown that tryptophan derivatives play significant roles in mood regulation and cognitive function. By examining how this compound interacts with neurotransmitter systems, researchers can gain insights into the biochemical mechanisms underlying mental health disorders .

Dietary Supplements

The health and wellness industry is increasingly interested in this compound for its potential benefits in dietary formulations. It is being explored for use in supplements aimed at improving sleep quality and reducing anxiety. The compound's influence on serotonin levels may contribute to its efficacy in promoting relaxation and enhancing overall well-being .

Biotechnology

In biotechnology, this compound is employed in microbial fermentation processes to enhance the production of tryptophan and its derivatives. This application is particularly relevant for industries focused on amino acid production, where optimizing yields is crucial for economic viability .

Pharmaceutical Applications

A study highlighted the role of 1-methyltryptophan (a related compound) in cancer therapy, demonstrating that it could inhibit indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism linked to immune suppression in tumors. The combination of this compound with chemotherapy showed enhanced anti-tumor effects, suggesting that tryptophan analogs could be pivotal in cancer treatment strategies .

Neuroscience Insights

Research has indicated that tryptophan depletion can affect mood and cognition by altering serotonin levels. Acute studies show that manipulating tryptophan availability can lead to significant changes in sleep patterns and emotional states, emphasizing the importance of this amino acid and its derivatives in mental health research .

Dietary Supplement Research

Clinical trials investigating the effects of dietary supplements containing this compound have shown promise in improving sleep quality among participants suffering from insomnia or anxiety disorders. These studies suggest that formulations including this compound may offer a natural alternative for managing sleep disturbances .

Biotechnological Advancements

In biotechnological applications, using this compound has been shown to enhance microbial production processes for amino acids. This enhancement not only increases yield but also reduces costs associated with amino acid synthesis, making it beneficial for commercial applications .

Wirkmechanismus

2-Methyl-DL-tryptophan exerts its effects primarily by inhibiting the enzyme indoleamine 2,3-dioxygenase (IDO). This inhibition leads to a decrease in the catabolism of tryptophan along the kynurenine pathway, which in turn affects immune responses. The compound binds to the active site of IDO, preventing the conversion of tryptophan to kynurenine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methyl-DL-tryptophan: Another IDO inhibitor with similar immunomodulatory properties.

Indole-3-acetic acid: A plant hormone derived from tryptophan with different biological activities.

Tryptamine: A naturally occurring compound derived from tryptophan with various physiological roles.

Uniqueness

2-Methyl-DL-tryptophan is unique due to its specific inhibition of IDO and its potential therapeutic applications in cancer treatment. Unlike other tryptophan derivatives, it has been extensively studied for its immunomodulatory effects and its ability to modulate the kynurenine pathway .

Biologische Aktivität

2-Methyl-DL-tryptophan (2-MT) is a synthetic derivative of the essential amino acid tryptophan, recognized for its significant biological activities, particularly in immunomodulation and cancer therapy. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

2-MT primarily functions as a competitive inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) , which plays a crucial role in regulating immune responses by catabolizing tryptophan into kynurenine. The inhibition of IDO by 2-MT can restore tryptophan levels and enhance immune responses against tumors, making it a potential therapeutic agent in oncology.

Target Enzyme: IDO

- IDO Function : IDO is involved in the kynurenine pathway, converting tryptophan into kynurenine, which can suppress T-cell function and promote tumor tolerance.

- Inhibition by 2-MT : By inhibiting IDO, 2-MT prevents tryptophan depletion and reduces the production of immunosuppressive metabolites.

Biochemical Pathways

- Kynurenine Pathway : 2-MT's action leads to increased levels of tryptophan and its metabolites, such as kynurenic acid, which can enhance anti-tumor immunity.

- Transport Mechanisms : The uptake of 2-MT involves specific transporters like L-type amino acid transporter 1 (LAT1), facilitating its distribution within tissues.

Case Studies and Experimental Data

-

Animal Model Studies :

- In studies involving mouse models with established tumors (e.g., B16F10 melanoma), treatment with 2-MT combined with cyclophosphamide resulted in significant tumor growth inhibition compared to controls. This effect was attributed to enhanced immune activity mediated by T-cells due to IDO inhibition .

- Another study demonstrated that chronic treatment with an IDO1 inhibitor (1-methyl-D-tryptophan) improved behavioral outcomes in models of stress-induced depression by modulating the kynurenine pathway .

- Cellular Effects :

-

Pharmacokinetics :

- The compound exhibits favorable pharmacokinetic properties, including good intestinal absorption and low clearance rates, which support its therapeutic use.

Summary of Biological Activity

| Activity Type | Description |

|---|---|

| Immunomodulation | Inhibits IDO activity, enhancing T-cell function and anti-tumor immunity. |

| Cancer Therapy Potential | Shown to reduce tumor growth in animal models when combined with chemotherapy. |

| Behavioral Impact | Alters biochemical pathways associated with stress and depression, suggesting broader therapeutic applications. |

Future Directions

Research into 2-MT continues to expand, focusing on:

- Combination Therapies : Exploring synergistic effects with other immunotherapies or chemotherapeutic agents.

- Clinical Trials : Evaluating safety and efficacy in human subjects for various conditions including cancer and mood disorders.

- Mechanistic Studies : Further elucidating the molecular pathways influenced by 2-MT to optimize its therapeutic applications.

Eigenschaften

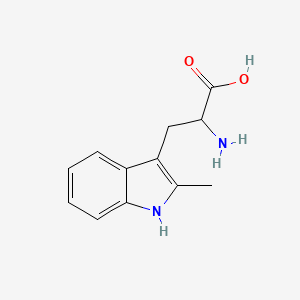

IUPAC Name |

2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJSOEWOQDVGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21495-41-0 | |

| Record name | 2-Methyl-DL-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021495410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-DL-TRYPTOPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQH08U4QVS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.